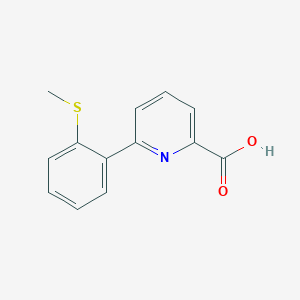

6-(2-Methylthiophenyl)picolinic acid

Description

6-(2-Methylthiophenyl)picolinic acid is a picolinic acid derivative featuring a 2-methylthiophenyl substituent at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their metal-chelating properties, enzyme inhibition (e.g., metallo-β-lactamases), and roles in pharmaceutical intermediates . The 2-methylthiophenyl group introduces a sulfur-containing aromatic moiety, which may influence electronic properties, solubility, and biological activity compared to other substituents like sulfonyl or carbamoyl groups .

Properties

IUPAC Name |

6-(2-methylsulfanylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIFYPUMDVSZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Ligand Effects

The choice of solvent profoundly impacts metallation efficiency. Polar aprotic solvents like THF enhance the stability of magnesiate intermediates, whereas toluene minimizes side reactions in cross-couplings. Additives such as TMEDA (tetramethylethylenediamine) increase reaction rates by coordinating to magnesium, improving electrophile accessibility.

Catalytic Amination and Copper Mediation

Post-coupling steps often require amination to introduce nitrogen functionalities. As per US10633341B2 , copper(I) iodide catalyzes the displacement of bromine with aqueous ammonia under autoclave conditions (100°C, 7 bar), achieving >85% conversion. This step is critical for generating intermediates en route to picolinamide derivatives.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The picolinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

6-(2-Methylthiophenyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Biology: It has potential as a bioactive molecule due to its structural similarity to other biologically active picolinic acid derivatives.

Industry: It is used in the synthesis of novel herbicidal compounds.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. In the context of herbicidal activity, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and ultimately the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Sulfur substituents significantly alter physicochemical properties. Key examples include:

Table 1: Sulfur-Containing Picolinic Acid Derivatives

Key Findings :

- Thiophenyl derivatives (e.g., ) show moderate yields (35–87%) and are explored for metallo-β-lactamase inhibition .

Aryl-Substituted Derivatives

Aryl groups influence steric and electronic effects:

Table 2: Aryl-Substituted Picolinic Acid Derivatives

Key Findings :

Carbamoyl and Phosphonomethyl Derivatives

These groups are critical for enzyme inhibition:

Table 3: Carbamoyl and Phosphonomethyl Derivatives

Key Findings :

- Carbamoyl derivatives exhibit high yields (up to 87%) and potent enzyme inhibition, likely due to hydrogen-bonding interactions .

- Phosphonomethyl groups enhance metal-binding capacity, critical for metallo-β-lactamase inhibition .

Hydroxy and Amino Derivatives

Polar groups influence solubility and coordination chemistry:

Table 4: Hydroxy and Amino Derivatives

Key Findings :

Q & A

Basic: What are the recommended analytical techniques for confirming the structural identity and purity of 6-(2-Methylthiophenyl)picolinic acid in synthetic workflows?

Methodological Answer:

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic proton environments and carbon backbone connectivity. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Cross-validate results with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Basic: How can researchers design a scalable synthesis route for 6-(2-Methylthiophenyl)picolinic acid?

Methodological Answer:

A scalable route may involve cross-coupling reactions, such as Suzuki-Miyaura coupling between 6-bromopicolinic acid and 2-methylthiophenylboronic acid. Optimize catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a 1,4-dioxane/water solvent system at 80°C). Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor yield and purity at each step using TLC and HPLC. Adjust reaction time, catalyst loading, and solvent ratios to balance efficiency and cost .

Advanced: How should researchers address contradictory bioactivity data in studies involving 6-(2-Methylthiophenyl)picolinic acid analogs?

Methodological Answer:

Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Conduct the following:

Replicate experiments under standardized conditions (e.g., fixed solvent, temperature).

Characterize impurities using LC-MS and compare bioactivity of purified vs. crude samples.

Compare with structural analogs (e.g., 6-(Trifluoromethyl)picolinic acid, CAS 4021-08-3) to isolate substituent effects .

Perform dose-response curves and statistical analyses (e.g., ANOVA) to validate potency trends .

Advanced: What experimental strategies can mitigate stability issues of 6-(2-Methylthiophenyl)picolinic acid during long-term storage?

Methodological Answer:

Stability challenges (e.g., oxidation of the methylthio group) require:

- Storage conditions : Store at 0–6°C in amber vials under inert gas (N₂ or Ar) to prevent light/oxygen degradation .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.

- Formulation : Prepare lyophilized powders or stabilize in dimethyl sulfoxide (DMSO) at −80°C for biological assays .

Basic: What safety protocols are critical when handling 6-(2-Methylthiophenyl)picolinic acid in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse with copious water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide the optimization of 6-(2-Methylthiophenyl)picolinic acid derivatives for target binding?

Methodological Answer:

Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors).

QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data.

MD simulations : Assess ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen). Validate predictions with synthetic analogs and SPR binding assays .

Basic: What are the key considerations for designing solubility studies of 6-(2-Methylthiophenyl)picolinic acid in aqueous and organic solvents?

Methodological Answer:

- Solvent selection : Test polar aprotic (DMSO, DMF), aqueous buffers (pH 2–9), and alcohols (methanol, ethanol).

- Techniques : Use shake-flask method with UV-Vis quantification (λmax ~270 nm). For low solubility, employ sonication (37°C, 30 min) or co-solvent systems (e.g., PEG-400/water) .

- Data interpretation : Report solubility in mg/mL and molarity, noting temperature and pH dependencies.

Advanced: How can researchers investigate the environmental fate of 6-(2-Methylthiophenyl)picolinic acid in aqueous systems?

Methodological Answer:

- Photodegradation studies : Expose solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS.

- Adsorption experiments : Use batch sorption techniques with activated carbon or soil particles; model data with Freundlich isotherms.

- Microbial degradation : Incubate with wastewater microbial consortia and monitor metabolite formation (e.g., sulfoxide derivatives) using GC-MS .

Basic: What chromatographic methods are suitable for separating 6-(2-Methylthiophenyl)picolinic acid from reaction byproducts?

Methodological Answer:

- Preparative HPLC : Use a C18 column (250 × 21.2 mm, 5 µm) with isocratic elution (acetonitrile/0.1% formic acid in water, 60:40 v/v).

- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV (254 nm).

- Flash chromatography : Optimize gradient elution (5–50% ethyl acetate in hexane) for intermediate purification .

Advanced: What strategies resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) for 6-(2-Methylthiophenyl)picolinic acid?

Methodological Answer:

Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ with internal standards (TMS).

Compare with analogs : Cross-reference shifts with structurally similar compounds (e.g., 6-(Trifluoromethyl)picolinic acid, CAS 4021-08-3) .

Density functional theory (DFT) : Calculate theoretical chemical shifts using Gaussian09 and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.